
2,6-Dibromo-3,5-difluorotoluene
Overview
Description
2,6-Dibromo-3,5-difluorotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2F2. It belongs to the family of halogenated benzenes and is characterized by the presence of two bromine atoms and two fluorine atoms attached to a toluene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-3,5-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. The reaction is carried out under lighting conditions to facilitate the bromination process. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3,5-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding difluorotoluene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted difluorotoluenes.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of 2,6-difluorotoluene.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2,6-Dibromo-3,5-difluorotoluene serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the production of diverse derivatives.
Common Reactions:
- Substitution Reactions: The bromine atoms can be replaced by nucleophiles like amines or thiols. For instance, reacting with sodium methoxide can yield methoxy derivatives.
- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction Reactions: Bromine atoms can be reduced to hydrogen using palladium on carbon catalysts.
Reaction Type | Example Reaction | Major Product |
---|---|---|
Nucleophilic Substitution | This compound + NaOCH3 | 3,5-Dimethoxy-2,6-difluorotoluene |
Oxidation | This compound + KMnO4 | 3,5-Dibromo-2,6-difluorobenzoic acid |
Reduction | This compound + H2 | 2,6-Difluorotoluene |
Medicinal Chemistry
Biological Activity Exploration:
Research has indicated that derivatives of this compound may exhibit significant biological activities. For example:
- It has been explored for its potential antimicrobial and anticancer properties.
- Its derivatives are used in the synthesis of various pharmaceutical agents including those targeting HIV and epilepsy.
Case Study:
One notable application is in the synthesis of Rufinamide (Inovelon), a drug used for treating epilepsy. The compound serves as an important intermediate in the production of this medication.
Material Science
Synthesis of Advanced Materials:
The unique electronic properties imparted by the bromine and fluorine substituents make this compound valuable in material science. It is utilized in:
- The development of fluorinated polymers which have applications in electronics due to their stability and performance characteristics.
- Research into advanced electronic devices where specific electronic properties are required.
Chemical Biology
Building Block for Probes:
In chemical biology, this compound is used as a building block for synthesizing probes and ligands that facilitate the study of biological systems and molecular interactions. Its ability to participate in diverse chemical reactions makes it suitable for creating targeted compounds that can interact with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-difluorotoluene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The presence of bromine and fluorine atoms can also affect the compound’s electronic properties, making it a valuable tool in studying halogenated aromatic compounds’ behavior .
Comparison with Similar Compounds
- 2,6-Difluorotoluene
- 3,5-Dibromo-2,6-difluorotoluene
- 2,4-Dibromo-1,5-difluoro-3-methylbenzene
Comparison: 2,6-Dibromo-3,5-difluorotoluene is unique due to the specific positioning of its bromine and fluorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, the presence of bromine atoms at the 2 and 6 positions and fluorine atoms at the 3 and 5 positions can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and material science .
Biological Activity
2,6-Dibromo-3,5-difluorotoluene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine and fluorine substituents on the toluene ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H4Br2F2
- Molecular Weight: 295.91 g/mol
Physical Properties:
- Appearance: Solid
- Purity: Typically ≥95%
- Storage Conditions: Inert atmosphere at 2-8°C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various cellular targets. The halogen substituents may enhance the compound's binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with receptors affecting signal transduction pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against specific pathogens.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study conducted on a series of halogenated toluenes, including this compound, demonstrated significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Properties
A notable investigation into the anticancer potential of similar halogenated compounds revealed that this compound could induce apoptosis in cancer cell lines. The study suggested that the compound activates caspase pathways leading to programmed cell death .
Case Studies
- Study on Enzyme Interaction:
- Antimicrobial Efficacy:
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-dibromo-3,5-difluorotoluene, and how do reaction conditions influence selectivity?
The compound is synthesized via two primary methods:
- Halogenation of 2,6-difluorotoluene : Bromination using Br₂ with Fe or AlBr₃ as catalysts under controlled temperatures (40–60°C) achieves selective substitution at the 3 and 5 positions .
- Stepwise halogenation : Sequential introduction of fluorine and bromine groups on toluene derivatives, requiring precise stoichiometric control to avoid over-halogenation . Selectivity is highly sensitive to temperature and catalyst choice; higher temperatures (>70°C) may lead to undesired di- or tri-substituted byproducts.
Q. What nucleophilic substitution reactions are feasible with this compound, and what conditions optimize product yields?
Bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution. For example:
- Methoxylation : Reacting with NaOCH₃ in ethanol under reflux replaces bromine with methoxy groups, yielding 3,5-dimethoxy-2,6-difluorotoluene (>80% yield) .
- Amination : Using NH₃ in THF at 50°C replaces bromine with amine groups, though steric hindrance from fluorine substituents may reduce yields (~60%) .
Q. How can oxidation and reduction reactions modify the methyl group or halogen substituents in this compound?
- Oxidation : Treating with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, producing 3,5-dibromo-2,6-difluorobenzoic acid .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) removes bromine atoms, yielding 2,6-difluorotoluene as a primary product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹⁹F NMR : Resolves fluorine environments (δ -112 to -108 ppm for aromatic F) .
- Mass spectrometry (EI) : Dominant fragments at m/z 119 (C₆H₃F₂⁺) and 91 (C₇H₇⁺) confirm the toluene backbone .
- X-ray crystallography : Validates planar geometry and substituent positioning (e.g., dihedral angles between substituents ≈10°) .
Advanced Research Questions
Q. How do electronic effects from fluorine and bromine substituents influence regioselectivity in cross-coupling reactions?
Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine sites. However, steric hindrance from adjacent fluorine atoms can reduce coupling efficiency. Computational studies (DFT) suggest that bromine’s polarizability enhances oxidative addition in Pd-catalyzed reactions .
Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions?
Discrepancies arise from solvent purity and trace moisture. For example:
- Solvent drying : Rigorous drying of THF over Na/benzophenone increases yields of bromine-to-iodine exchanges by 15–20% .
- Catalyst screening : Switching from Pd(PPh₃)₄ to XPhos-Pd-G3 improves reproducibility in aryl iodide synthesis .
Q. How does this compound perform as a precursor for fluorinated polymers in electronic materials?
The compound serves as a monomer in polycondensation reactions to synthesize fluorinated poly(aryl ether)s. These polymers exhibit:
- High thermal stability (decomposition >400°C).
- Low dielectric constants (κ ≈ 2.5), ideal for insulating layers in microelectronics .
Q. What mechanistic insights explain unexpected byproducts in its photodynamic therapy (PDT) applications?
When encapsulated in Pluronic® F-127 micelles, the compound’s BODIPY derivatives generate singlet oxygen (¹O₂) upon irradiation. However, bromine-heavy derivatives show reduced ¹O₂ quantum yields (ΦΔ ≈ 0.4 vs. 0.8 for non-brominated analogs) due to heavy-atom quenching .
Q. How can computational modeling (e.g., DFT) predict reactivity in complex substitution patterns?
DFT calculations (B3LYP/6-311G**) accurately simulate:
- Charge distribution : Fluorine atoms create electron-deficient regions at bromine sites, favoring nucleophilic attack .
- Transition states : Energy barriers for SNAr reactions correlate with experimental activation energies (R² = 0.92) .
Q. What crystallographic data reveal intermolecular interactions in solid-state structures?
X-ray analysis shows:
- Br⋯Br contacts (3.45 Å) and C–H⋯F interactions (2.89 Å) stabilize crystal packing .
- Planar aromatic rings with substituent dihedral angles <15°, minimizing steric strain .
Properties
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYBHXCNJNVQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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